molecular formula C11H22BNO4 B13495227 Ethyl 2-amino-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propanoate

Ethyl 2-amino-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propanoate

Cat. No.: B13495227
M. Wt: 243.11 g/mol
InChI Key: YBJAKLYJRYLELQ-UHFFFAOYSA-N
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Description

Ethyl 2-amino-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propanoate is an organic compound that features a boron-containing dioxaborolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-amino-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propanoate typically involves the reaction of ethyl 2-amino-3-bromopropanoate with pinacolborane in the presence of a palladium catalyst. The reaction conditions often include an inert atmosphere, such as nitrogen or argon, and a solvent like tetrahydrofuran (THF). The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization or chromatography are employed to obtain the desired purity of the compound.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propanoate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form boronic acids or esters.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the amino group or the ester group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: Boronic acids or esters.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Ethyl 2-amino-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propanoate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential as a biochemical probe or as a precursor for biologically active compounds.

    Medicine: Explored for its potential in drug development, particularly in the design of enzyme inhibitors or receptor modulators.

    Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique boron-containing structure.

Mechanism of Action

The mechanism of action of Ethyl 2-amino-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propanoate involves its interaction with molecular targets through its boron-containing dioxaborolane ring. This ring can form reversible covalent bonds with diols and other nucleophiles, making it useful in various biochemical applications. The compound can also participate in hydrogen bonding and other non-covalent interactions, influencing its biological activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-amino-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propanoate is unique due to its combination of an amino group and a boron-containing dioxaborolane ring. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile building block in synthetic chemistry. Its ability to form reversible covalent bonds with diols also sets it apart from other similar compounds, providing unique opportunities for biochemical applications.

Properties

Molecular Formula

C11H22BNO4

Molecular Weight

243.11 g/mol

IUPAC Name

ethyl 2-amino-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propanoate

InChI

InChI=1S/C11H22BNO4/c1-6-15-9(14)8(13)7-12-16-10(2,3)11(4,5)17-12/h8H,6-7,13H2,1-5H3

InChI Key

YBJAKLYJRYLELQ-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)CC(C(=O)OCC)N

Origin of Product

United States

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